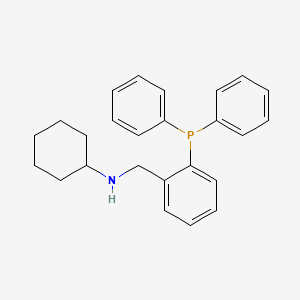
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine: is a compound that belongs to the class of phosphine ligands. It is known for its application in various catalytic processes, particularly in cross-coupling reactions. The compound has a molecular formula of C25H28NP and a molecular weight of 373.47 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for N-(2-(Diphenylphosphino)benzyl)cyclohexanamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The compound is involved in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is widely used as a ligand in catalytic processes, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst in various reactions makes it valuable for large-scale production processes .
Mecanismo De Acción
The mechanism by which N-(2-(Diphenylphosphino)benzyl)cyclohexanamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparación Con Compuestos Similares
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Dicyclohexylphosphine: Known for its steric bulk and use in selective catalytic processes.
Diphenylphosphinobutane: A bidentate ligand with applications in asymmetric catalysis.
Uniqueness: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is unique due to its specific structure, which combines the properties of both diphenylphosphine and cyclohexanamine. This combination provides distinct steric and electronic properties, making it suitable for specific catalytic applications that require fine-tuning of reaction conditions .
Propiedades
Fórmula molecular |
C25H28NP |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-[(2-diphenylphosphanylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C25H28NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-19,22,26H,1,4-5,13-14,20H2 |
Clave InChI |
ANSCOLJFBTVNQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



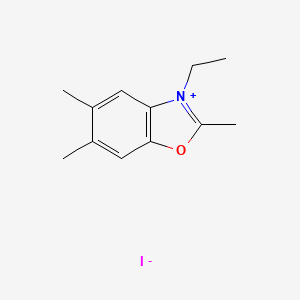
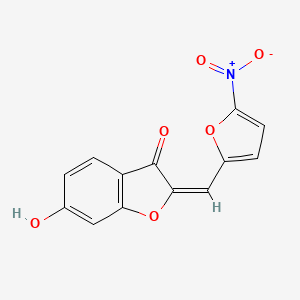
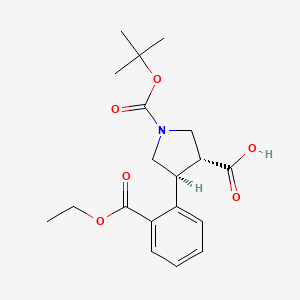
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)

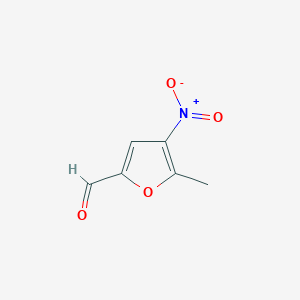
![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)

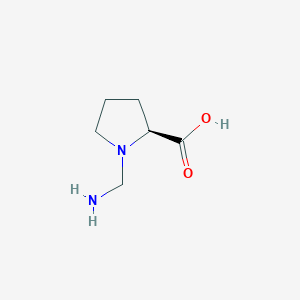
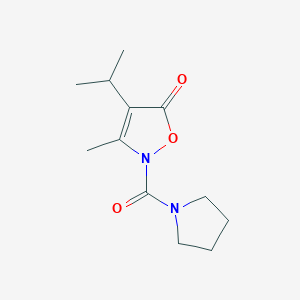
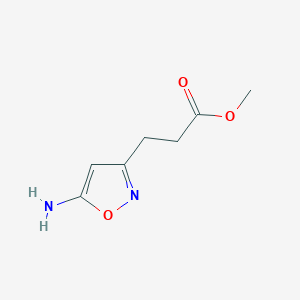
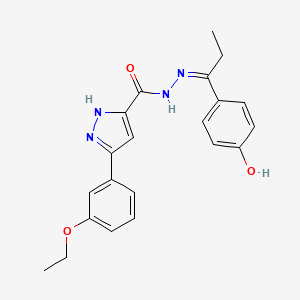
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
